AhR Agonist Efficacy: 6-Methylindole Core vs. Other Methylindole Isomers
The 6-methylindole core scaffold (structurally embedded within methyl 6-methyl-1H-indole-4-carboxylate) demonstrates 91% AhR agonist efficacy (EMAX relative to 5 nM TCDD), placing it as the second most potent agonist among 22 tested methylated and methoxylated indoles. This contrasts sharply with 3-methylindole, which functions as an AhR antagonist (IC50 19 µM), and 4-methylindole, which is a stronger agonist at 134% EMAX [1]. The 5-methylindole and 7-methylindole isomers were substantially weaker agonists (exact values not reported in the summary but classified as less effective). This positional sensitivity means that the 6-methyl substitution confers a specific AhR modulatory profile that cannot be replicated by other regioisomers.
| Evidence Dimension | AhR transcriptional agonist efficacy (EMAX relative to 5 nM TCDD) |
|---|---|
| Target Compound Data | 6-methylindole: 91% EMAX |
| Comparator Or Baseline | 4-methylindole: 134% EMAX; 7-methoxyindole: 80% EMAX; 3-methylindole: antagonist IC50 19 µM; unsubstituted indole: weaker agonist (not quantified in abstract) |
| Quantified Difference | 6-Me-indole is 9% below 4-Me-indole in agonist efficacy; functions as agonist vs. 3-Me-indole which is a pure antagonist (qualitative switch) |
| Conditions | AZ-AHR transgenic reporter gene assay; 24 h incubation; luciferase readout; relative to 5 nM TCDD (100% reference) |
Why This Matters
For research programs targeting AhR-dependent pathways (immunotoxicity, xenobiotic metabolism, cancer), the 6-methyl substitution pattern provides a specific agonist phenotype distinct from other regioisomers, making this compound the appropriate scaffold choice when moderate-high AhR agonism is desired without the stronger full-agonist profile of the 4-methyl isomer.
- [1] Vyhlidalova K, et al. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Mol Pharmacol. 2018;93(6):631-644. doi:10.1124/mol.118.112151. Table 1 and Results section. View Source
